BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Characterization and Structural
Analysis of 4-Benzyl-2-nitrophenol[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 4-Benzyl-2-nitrophenol
CAS No.: 37021-63-9
Cat. No.: B1270488
Get Quote
. J

Executive Summary

4-Benzyl-2-nitrophenol (CAS 37021-63-9) serves as a critical intermediate in the synthesis of
benzoxazole-based pharmacophores and functionalized amino-phenols.[1] Its structural
integrity is defined by the interplay between the electron-withdrawing nitro group at the ortho
position and the lipophilic benzyl moiety at the para position. This guide provides a rigorous
technical framework for the synthesis, purification, and multi-modal spectroscopic validation of
this compound. It is designed for researchers requiring high-fidelity characterization data to
support IND-enabling studies or complex organic synthesis campaigns.[1]

Chemical Identity & Physicochemical Profile[2][3][4]
[51[6][71[8][9][10]

The physicochemical behavior of 4-benzyl-2-nitrophenol is dominated by the intramolecular
hydrogen bond between the phenolic hydroxyl and the ortho-nitro group.[1] This interaction
significantly alters its solubility profile and spectral signature compared to its meta- or para-nitro
iIsomers.[1]
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Property Specification

IUPAC Name 4-Benzyl-2-nitrophenol

2-Nitro-4-(phenylmethyl)phenol; 4-Benzyl-2-
Common Synonyms

nitro-phenol
CAS Registry Number 37021-63-9
C
Molecular Formula H
NO
Molecular Weight 229.23 g/mol
Appearance Yellow crystalline solid

Soluble in DCM, EtOAc, DMSO; Sparingly

Solubility
soluble in water

~7.2 (Acidic due to -NO
pKa (Predicted)
electron withdrawal)

Synthesis & Reaction Pathway[8][11][12]

The synthesis of 4-benzyl-2-nitrophenol is achieved via the electrophilic aromatic substitution
(nitration) of 4-benzylphenol.[1] The hydroxyl group (strongly activating, ortho/para directing)
dictates the regioselectivity. Since the para position is blocked by the benzyl group, the nitro
group is directed exclusively to the ortho position (C2).

Reaction Scheme

The following diagram illustrates the synthetic transformation and the electronic directing
effects governing the reaction.
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Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 4-benzyl-2-
nitrophenol.[1]

Protocol Highlights
o Stoichiometry: 1.0 eq 4-Benzylphenol : 1.05 eq HNO
(65%).[1]
e Solvent System: Glacial Acetic Acid or DCM (controls exotherm).

 Purification: Recrystallization from Ethanol/Water or Column Chromatography
(Hexane:EtOAc 9:1) is required to remove trace dinitro species.

Spectroscopic Characterization

Accurate identification relies on the distinct "fingerprint" provided by the ortho-nitro phenol
motif. The following data sets are derived from consensus values for this structural class.

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is characterized by a low-field exchangeable singlet (phenolic OH) and a
specific aromatic coupling pattern (ABC system on the phenol ring).

Table 1:

H NMR Assignments (400 MHz, CDCI

)
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Shift (
Position Multiplicity (Hz2)
» Ppm)

Structural
Insight

Deshielded by

intramolecular H-
OH 10.50 - 10.60 Singlet (s) - bond to NO

1]

Ortho to NO

H-3 7.95 - 8.05 Doublet (d) ~2.2 : highly

deshielded.[1]

Doublet of Coupling with H-
H-5 7.35-7.45 8.5,22
Doublets (dd) 6 and H-3.[1]

Ortho to OH;
H-6 7.05-7.15 Doublet (d) 8.5 shielded relative
to H-3.

Overlapping
) signals from the
Ph-H 7.15-7.35 Multiplet (m) -
benzyl phenyl

ring.[1]

Benzylic
3.95-4.05 Singlet (s) - methylene
bridge.[1]

CH

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups. The key indicator is the shift in the hydroxyl
stretch and the distinct nitro bands.

Table 2: Key IR Absorption Bands
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Frequency (cm

Vibration Mode Notes
)
Broad/Weak due to chelation
3200 - 3450 O-H Stretch _
(intramolecular H-bond).[1]
NG Diagnostic for aromatic nitro
1530 - 1550
Asymmetric Stretch compounds.[1]
NO Diagnostic for aromatic nitro
1330 - 1350
Symmetric Stretch compounds.[1]
) Benzene ring skeletal
1600, 1495 C=C Aromatic Stretch

vibrations.

Mass Spectrometry (MS)

« lonization: ESI- (Electrospray lonization, Negative Mode) is preferred for phenols.
¢ Molecular lon: [M-H]
= 228.2 m/z.
e Fragmentation: Loss of NO
(46 Da) and cleavage of the benzyl group are common fragmentation pathways in El mode.

Structural Validation Workflow

To ensure the integrity of the synthesized or purchased material, a self-validating workflow
must be employed. This protocol ensures that regioisomers (e.g., 3-nitro isomer) and starting
materials are absent.
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Figure 2: Step-by-step decision tree for structural validation of 4-benzyl-2-nitrophenol.
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Applications in Drug Development[4][8]

4-Benzyl-2-nitrophenol is rarely the final API; rather, it is a high-value scaffold.[1] Its primary
utility lies in its reduction to 2-amino-4-benzylphenol, a precursor for:

* Benzoxazoles: Cyclization with carboxylic acid derivatives yields 2-substituted-5-
benzylbenzoxazoles, a class of compounds known for anti-inflammatory and antimicrobial
activity.[1]

e Azo Dyes: The amino derivative can be diazotized to form azo compounds used in
histological staining or as chemical probes.

» Tyrosine Kinase Inhibitors: The benzyl-phenol motif mimics the tyrosine side chain, making
this scaffold useful in designing competitive inhibitors for kinase active sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1.70239-81-5|4-Ethynyl-2-nitrophenol|BLD Pharm [bldpharm.com]

e 2.1213132-49-0|(S)-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol|BLD Pharm [bldpharm.com]
e 3. 6265-03-8|2-Amino-6-methyl-4-nitrophenol|BLD Pharm [bldpharm.com]

e 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

 To cite this document: BenchChem. [Technical Guide: Characterization and Structural
Analysis of 4-Benzyl-2-nitrophenol[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270488/docs#technical-guide-characterization-and-
structural-analysis-of-4-benzyl-2-nitrophenol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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